alpha-Ethylbenzylaminium
CAS No.:
Cat. No.: VC1933193
Molecular Formula: C9H14N+
Molecular Weight: 136.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14N+ |
---|---|
Molecular Weight | 136.21 g/mol |
IUPAC Name | 1-phenylpropylazanium |
Standard InChI | InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/p+1 |
Standard InChI Key | AQFLVLHRZFLDDV-UHFFFAOYSA-O |
Canonical SMILES | CCC(C1=CC=CC=C1)[NH3+] |
Introduction
Chemical Structure and Basic Properties
Alpha-Ethylbenzylaminium refers to the ammonium salt form of alpha-Ethylbenzylamine, which features a phenyl group and an ethyl group attached to the alpha carbon, along with an ammonium functionality. This structure differentiates it from the more commonly studied alpha-Methylbenzylamine (1-Phenylethylamine or α-PEA), which contains a methyl group instead of an ethyl group at the alpha position.
While specific data on alpha-Ethylbenzylaminium is limited, we can examine related compounds to understand its likely properties. For comparison, alpha-Methylbenzylamine, which shares structural similarities, has the following physical properties:
Property | Value for related compound (α-Methylbenzylamine) |
---|---|
Melting point | -65°C |
Boiling point | 185°C (756 mm Hg) |
Density | 0.94 g/mL at 25°C |
Vapor pressure | 0.7 hPa (20°C) |
Flash point | 175°F |
Water Solubility | 4.2 g/100 mL (20°C) |
pKa | 9.04±0.10 (Predicted) |
LogP | 1.31 at 25°C |
Physical form | Clear colorless to light yellow liquid |
Alpha-Ethylbenzylaminium, as an ammonium salt, would likely exhibit greater water solubility and different physical properties than its free amine form due to its ionic nature.
Structural Analogs and Comparative Chemistry
The closest structural analog to alpha-Ethylbenzylaminium with substantial research documentation is alpha-Methylbenzylamine (1-PEA). The latter is described as "the organic compound with the formula C₆H₅CH(NH₂)CH₃" and is a "colorless liquid often used in chiral resolutions" . Alpha-Methylbenzylamine is relatively basic and forms stable ammonium salts and imines, properties that would likely be shared by alpha-Ethylbenzylaminium, though with potential differences in reactivity due to the ethyl versus methyl substitution.
Alpha-Methylbenzylamine exists as two optical isomers (R(+) and S(-)) due to the asymmetric carbon atom, a feature that would also be present in alpha-Ethylbenzylaminium . This chirality makes these compounds valuable in asymmetric synthesis and as resolving agents for other chiral compounds.
Optical Activity and Chiral Properties
The presence of an asymmetric carbon in alpha-Ethylbenzylaminium makes it a chiral compound with R and S enantiomers. This property is particularly valuable in pharmaceutical and fine chemical synthesis.
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